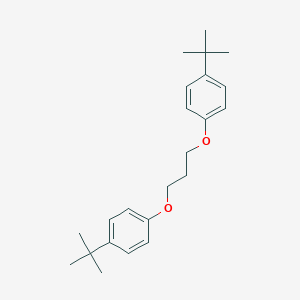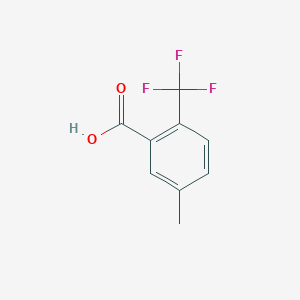
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate acts as an agonist for certain subtypes of nAChRs, specifically the α7 and α9 subtypes. By binding to these receptors, Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can activate downstream signaling pathways that are involved in various physiological processes. The exact mechanism of action for Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is still under investigation, but it is thought to involve the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its selectivity for certain subtypes of nAChRs, allowing for the specific modulation of these receptors in various tissues and systems. However, one limitation of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research involving Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate. One area of interest is the development of more selective agonists for specific subtypes of nAChRs, which could lead to the development of novel therapeutic agents for various diseases. Another area of interest is the investigation of the long-term effects of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate on various physiological processes, which could provide valuable insights into the role of nAChRs in health and disease. Additionally, the use of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate in combination with other compounds could lead to the development of new treatments for various diseases.
Synthesemethoden
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-indole with diethyl malonate in the presence of a base to form the intermediate product. This intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to yield Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been used extensively in scientific research due to its ability to modulate certain biological processes. One of the primary applications of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is in the study of nicotinic acetylcholine receptors (nAChRs). Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to selectively activate certain subtypes of nAChRs, making it a valuable tool for studying the function of these receptors in various tissues and systems.
Eigenschaften
CAS-Nummer |
127744-44-9 |
|---|---|
Produktname |
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate |
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate |
InChI |
InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3 |
InChI-Schlüssel |
WCBCPSKZHGTDRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Kanonische SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

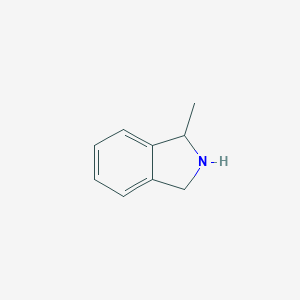
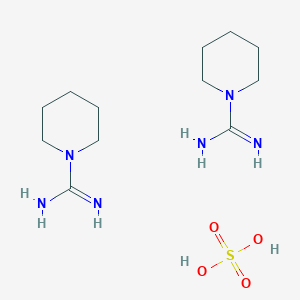
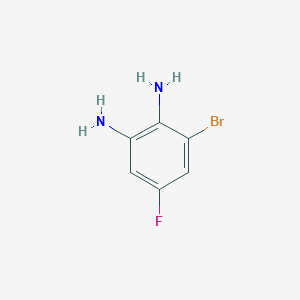
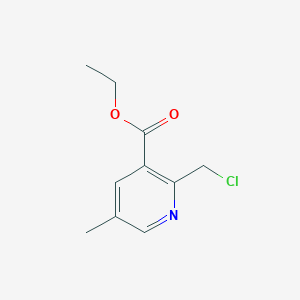


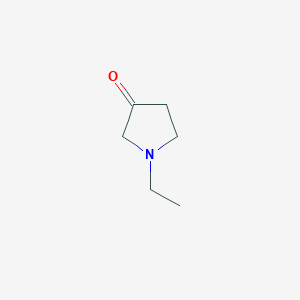

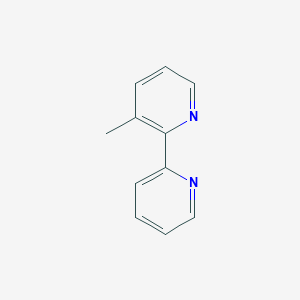
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
